3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one
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Overview
Description
(Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one is an organic compound with a unique structure that includes a pyran ring and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one typically involves the condensation of dimethylamine with a suitable precursor that contains a pyran ring. The reaction is usually carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. Common reagents used in the synthesis include dimethylamine, pyran derivatives, and suitable catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicinal chemistry, (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyran ring provides structural stability. These interactions can modulate the activity of biological targets and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one
- 3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one (without the (Z)-configuration)
- 3-((methylamino)methylene)dihydro-2H-pyran-4(3H)-one
Uniqueness
(Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may result in different biological activities and chemical properties compared to its (E)-isomer and other similar compounds.
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)oxan-4-one |
InChI |
InChI=1S/C8H13NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h5H,3-4,6H2,1-2H3/b7-5- |
InChI Key |
UVSOQLUKPLSKOC-ALCCZGGFSA-N |
Isomeric SMILES |
CN(C)/C=C\1/COCCC1=O |
Canonical SMILES |
CN(C)C=C1COCCC1=O |
Origin of Product |
United States |
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